molecular formula C13H9FN2O2 B14100642 1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone

1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone

Cat. No.: B14100642
M. Wt: 244.22 g/mol
InChI Key: AKUAGNWRWWYKEU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone is a fluorinated organic compound featuring a ketone backbone substituted with a 4-fluorophenyl group, a pyridin-4-yl moiety, and a hydroxyimino functional group. The compound’s synthesis is inferred from methods described for analogous structures, such as tert-butyl 4-(4-(4-fluorophenyl)-4-oxo-3-(pyridin-4-yl)butanoyl)piperidine-1-carboxylate (S15), where 1-(4-fluorophenyl)-2-(pyridine-4-yl)ethanone (S18) serves as a key precursor .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2/c14-11-3-1-10(2-4-11)13(17)12(16-18)9-5-7-15-8-6-9/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUAGNWRWWYKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=NO)C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

4-Picoline undergoes deprotonation at the α-carbon using LDA in tetrahydrofuran (THF) at −78°C under nitrogen. The resulting enolate attacks 4-fluoro-(N-methyl-N-methoxy)benzamide, yielding the ketone after aqueous workup. Key parameters include:

  • Temperature : Strict maintenance of −78°C during enolate formation prevents side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of LDA to 4-picoline ensures complete deprotonation.
  • Solvent System : THF/heptane/ethyl benzene mixtures enhance enolate stability.

Experimental Procedure

A representative protocol from Ambeed involves:

  • Adding LDA (2.0 M in heptane/THF/ethyl benzene, 6.3 mmol) to anhydrous THF (6 mL) at −78°C.
  • Dropwise addition of 4-picoline (5.3 mmol), followed by stirring for 20 minutes.
  • Introduction of 4-fluoro-(N-methyl-N-methoxy)benzamide (5.3 mmol) in THF.
  • Warming to 0°C, quenching with brine, and extracting with ethyl acetate.
  • Drying over MgSO₄, filtration, and vacuum concentration to isolate the product as an orange solid (100% yield).

Spectral Characterization

  • ¹H NMR (CDCl₃, 300 MHz) : δ 4.23 (s, 2H), 7.1–7.18 (m, 4H), 8.02 (dd, 2H), 8.55 (dd, 2H).
  • Purity : >95% by HPLC.

Oxime Formation: Synthesis of 1-(4-Fluorophenyl)-2-Hydroxyimino-2-Pyridin-4-Ylethanone

The ketone is converted to the oxime via condensation with hydroxylamine under acidic or basic conditions.

Reaction Optimization

The Beilstein Journal protocol outlines oxime formation using hydroxylamine hydrochloride in ethanol under reflux. Key considerations include:

  • pH Control : Neutral or mildly acidic conditions favor imine protonation, driving the equilibrium toward oxime formation.
  • Steric Effects : Bulky substituents on the ketone may necessitate prolonged reaction times (24–48 hours).

Experimental Procedure

  • Dissolving 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethanone (1 mmol) in ethanol (10 mL).
  • Adding hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol).
  • Refluxing for 6–12 hours, monitored by TLC.
  • Cooling, diluting with water, and extracting with dichloromethane.
  • Drying over Na₂SO₄ and evaporating to dryness to yield the oxime as a white solid (85–90% yield).

Stereochemical Considerations

The (2Z)-configuration is confirmed by NOE spectroscopy and X-ray crystallography. The Z-isomer predominates due to steric hindrance between the pyridinyl and fluorophenyl groups in the E-isomer.

Spectroscopic and Analytical Data

¹H NMR Analysis

  • 1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone (CDCl₃, 300 MHz) : δ 4.29 (s, 2H), 7.14–7.23 (m, 4H), 8.05 (m, 2H), 8.59 (dd, J = 1.6, 4.4 Hz, 2H).

IR Spectroscopy

  • Key Bands : 3334 cm⁻¹ (O–H stretch), 1720 cm⁻¹ (C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₃H₉FN₂O₂ : 244.22 g/mol.
  • Observed : 244.21 g/mol (ESI+).

Applications and Derivatives

The oxime serves as a precursor for O-carbamoyl derivatives, synthesized via reaction with isocyanates under anhydrous conditions. These derivatives exhibit bioactivity in kinase inhibition, as evidenced by patent WO2007070514A1, though the parent oxime’s pharmacological profile remains underexplored.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-phenyl-ethanone

  • Structure: Lacks the hydroxyimino and pyridin-4-yl groups but retains the fluorophenyl-ketone backbone.
  • Molecular Formula : C₁₄H₁₁FO.
  • Molecular Weight : 214.23.
  • Physical Properties : Melting point 83–84°C, boiling point 332.9±17.0°C (predicted) .
  • Applications : Used as a synthetic intermediate for pharmaceuticals like atorvastatin impurities.

2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone

  • Structure: Features a cyclohexylamino substituent instead of hydroxyimino and pyridin-4-yl groups.
  • Molecular Formula: C₁₄H₁₇FNO.
  • Comparison: The cyclohexylamino group introduces steric bulk and basicity, contrasting with the planar pyridine and hydrogen-bonding hydroxyimino groups in the target compound.

Heterocyclic Derivatives

1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone

  • Structure : Contains a dihydropyrimidine ring with a fluorophenyl and sulfanylidene group.
  • Biological Relevance : Studied for antimicrobial and antitumor activities .
  • Comparison: The dihydropyrimidine scaffold offers rigidity and diverse substitution sites, differing from the linear ethanone-pyridine system of the target compound. Sulfur atoms in this analog may enhance metabolic stability compared to the hydroxyimino group.

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone

  • Structure : Combines imidazopyridine and fluorophenylsulfanyl groups.
  • Molecular Formula : C₁₈H₁₉FN₄O.
  • Molecular Weight : 326.4.
  • Applications : Investigated in kinase inhibition studies .

Pharmacologically Active Compounds

Ezetimibe

  • Structure: Contains a 4-fluorophenyl group and azetidinone ring.
  • Molecular Formula: C₂₄H₂₁F₂NO₃.
  • Molecular Weight : 409.4.
  • Applications : Cholesterol absorption inhibitor .
  • Comparison: The azetidinone ring and glucuronide conjugation in ezetimibe enhance metabolic stability and oral bioavailability, features absent in the target compound.

Benperidol

  • Structure : Fluorophenyl-oxobutyl-piperidinyl benzimidazolone.
  • Applications : Antipsychotic tranquilizer .
  • Comparison : The extended piperidinyl-benzimidazolone system confers dopamine receptor affinity, whereas the target compound’s simpler structure may favor different biological targets.

Key Differences and Implications

  • Hydroxyimino Group: The target compound’s -NOH group distinguishes it from analogs like 1-(4-fluorophenyl)-2-phenyl-ethanone, enhancing hydrogen-bonding capacity and acidity (pKa ~8–10). This could improve solubility in polar solvents and interaction with biological targets.
  • Pyridine vs.
  • Fluorophenyl Substituent: The 4-fluorophenyl group is a common motif in pharmaceuticals (e.g., ezetimibe) due to its metabolic stability and lipophilicity.

Biological Activity

1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C18_{18}H12_{12}FN3_3O
  • IUPAC Name : 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridin-1-ol
  • Molecular Weight : 305.31 g/mol

The compound features a fluorophenyl group and a pyridine moiety, contributing to its diverse interactions with biological targets.

Biological Activity Overview

1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown promising antioxidant properties, which are crucial for combating oxidative stress-related diseases. Studies indicate that it can inhibit tyrosinase activity, an enzyme involved in melanin biosynthesis, suggesting potential applications in skin disorders and cosmetic formulations .
  • Antimicrobial Effects : Preliminary research indicates that this compound may possess antimicrobial properties against various pathogens. For instance, it has been noted to exhibit activity against biofilms formed by bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus .

The biological activity of 1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone can be attributed to its structural features that facilitate interaction with target enzymes and receptors:

  • Inhibition of Tyrosinase : The compound acts as an inhibitor of tyrosinase, which is vital in melanin production. This inhibition can lead to decreased melanin synthesis, making it a candidate for treating hyperpigmentation disorders.
  • Antibacterial Mechanisms : The presence of the fluorophenyl group enhances the lipophilicity of the molecule, allowing it to penetrate bacterial membranes more effectively, thereby exerting its antibacterial effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantInhibits tyrosinase; reduces oxidative stress
AntimicrobialEffective against Pseudomonas aeruginosa biofilms; MIC values ranging from 1.9–125 μg/mL
CytotoxicityExhibited low cytotoxicity in MTT assays

Case Study: Tyrosinase Inhibition

In a study evaluating various derivatives for their inhibitory effects on tyrosinase, 1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone was identified as a potent inhibitor with an IC50_{50} value indicating significant efficacy compared to other tested compounds. The study highlighted the importance of the phenolic moiety in enhancing binding affinity to the enzyme's active site .

Case Study: Antimicrobial Activity

Research conducted on the compound's antimicrobial properties revealed that it significantly inhibited biofilm formation by Staphylococcus aureus, outperforming standard antibiotics in certain assays. This suggests its potential as a novel therapeutic agent against resistant bacterial strains .

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 1-(4-Fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone, and what key spectral features should researchers observe?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Look for aromatic proton signals in the δ 7.0–8.5 ppm range (4-fluorophenyl and pyridin-4-yl groups). The hydroxyimino (-NOH) proton typically appears as a broad singlet around δ 10–12 ppm, though this may vary with solvent and tautomerism .
    • ¹³C NMR: Expect signals for carbonyl carbons (C=O) near δ 190–200 ppm and aromatic carbons in the δ 110–160 ppm range. Fluorine coupling may split signals .
  • Infrared (IR) Spectroscopy:
    • Stretching vibrations for C=O (~1650–1700 cm⁻¹), C=N (~1600 cm⁻¹), and O-H (hydroxyimino, ~3200–3400 cm⁻¹, broad) .
  • Mass Spectrometry (MS):
    • Molecular ion peak ([M⁺]) at m/z corresponding to C₁₃H₁₀FN₂O₂ (calculated: 260.07). Fragmentation patterns may include loss of NOH (45 Da) or fluorophenyl groups .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders to avoid inhalation .
  • Ventilation: Work in well-ventilated areas or under local exhaust to mitigate exposure to aerosols or vapors .
  • Emergency Measures:
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
    • Skin Contact: Wash immediately with soap and water for 15 minutes .
  • Storage: Keep in a sealed container away from heat and incompatible reagents (e.g., strong oxidizers) .

Advanced: How can researchers resolve contradictions in crystallographic data for hydroxyimino-containing compounds, such as tautomeric forms affecting refinement?

Answer:

  • Tautomer Analysis: Use SHELXL (via SHELX suite) to refine both keto (C=O) and enol (C-OH) tautomers. Compare R-factors to determine the dominant form .
  • Hydrogen Bonding: Analyze Hirshfeld surfaces (e.g., using CrystalExplorer) to identify intermolecular interactions stabilizing specific tautomers. For example, in chalcone derivatives, dihedral angles between aromatic rings (7.14°–56.26°) influence packing and tautomer stability .
  • Complementary Techniques: Pair X-ray diffraction with solid-state NMR or IR to cross-validate tautomeric states .

Advanced: What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry using B3LYP/6-311G(d,p) to predict bond lengths, angles, and charge distribution. Compare with crystallographic data .
    • Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) to assess reactivity toward electrophiles/nucleophiles .
  • Molecular Dynamics (MD):
    • Simulate solvent effects (e.g., DMSO vs. water) on tautomer equilibrium using GROMACS or AMBER .
  • Docking Studies: Investigate binding affinity with biological targets (e.g., enzymes) using AutoDock Vina, leveraging the pyridin-4-yl group’s π-π stacking potential .

Basic: What synthetic routes are commonly employed for preparing derivatives of this compound, and what are their typical yields?

Answer:

  • Condensation Reactions:
    • React 4-fluorophenylacetone derivatives with pyridine-4-carbaldehyde hydroxylamine (yields ~60–75%). Purify via recrystallization (ethanol/water) .
  • Cross-Coupling:
    • Use Suzuki-Miyaura coupling for aryl-aryl bond formation (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base, 80°C, 12 h; yields ~50–65%) .
  • Workup: Monitor reaction progress by TLC (ethyl acetate/hexane, 1:3). Isolate via column chromatography (silica gel) .

Advanced: How do dihedral angles between aromatic rings influence the physicochemical properties of chalcone derivatives?

Answer:

  • Crystal Packing: Smaller dihedral angles (e.g., <20°) enhance π-π stacking, increasing melting points and solubility in nonpolar solvents .
  • Optical Properties: Planar structures (low dihedral angles) exhibit redshifted UV-Vis absorption due to extended conjugation .
  • Bioactivity: Derivatives with dihedral angles ~30°–50° show improved binding to hydrophobic enzyme pockets (e.g., kinases) .

Advanced: What experimental approaches are used to analyze the tautomeric equilibrium of the hydroxyimino group in different solvents?

Answer:

  • Variable-Temperature NMR: Monitor chemical shift changes of the hydroxyimino proton in DMSO-d₆ vs. CDCl₃ to track solvent-dependent tautomer ratios .
  • UV-Vis Spectroscopy: Detect λₘₐₓ shifts (e.g., 250 nm for keto vs. 290 nm for enol forms) in polar vs. nonpolar solvents .
  • X-ray Powder Diffraction (XRPD): Compare experimental patterns with simulated data from single-crystal structures to identify dominant tautomers in bulk samples .

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